1-(Quinolin-2-yl)prop-2-en-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-quinolin-2-ylprop-2-en-1-ol |
InChI |
InChI=1S/C12H11NO/c1-2-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h2-8,12,14H,1H2 |
InChI Key |
WZACAVYNUCBGLA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=NC2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Quinolin 2 Yl Prop 2 En 1 Ol and Its Chiral Analogs
Non-Stereoselective Synthetic Routes to 1-(Quinolin-2-yl)prop-2-en-1-ol
Non-stereoselective methods for the preparation of this compound focus on the construction of the racemic alcohol without control of the stereochemistry at the carbinol center. These approaches are often characterized by their simplicity and the use of readily available reagents.
Addition Reactions to Quinoline-2-carbaldehyde Derivatives
The most direct approach to this compound involves the 1,2-addition of a vinyl nucleophile to the carbonyl group of quinoline-2-carbaldehyde. Quinoline-2-carbaldehyde is a known compound that can be synthesized or obtained commercially, serving as a key precursor in the synthesis of various quinoline (B57606) derivatives. researchgate.netnih.govchemijournal.comresearchgate.netnih.gov The electrophilic aldehyde carbon is susceptible to attack by a range of carbon-based nucleophiles.
The addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to quinoline-2-carbaldehyde represents a classic and reliable method for the synthesis of this compound. The reaction proceeds via the nucleophilic attack of the vinyl carbanion equivalent on the carbonyl carbon of the aldehyde.
The general reaction is as follows: Quinoline-2-carbaldehyde + Vinylmagnesium Bromide → this compound
The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures to minimize side reactions. Upon completion of the addition, the resulting magnesium alkoxide is hydrolyzed in a subsequent workup step, usually with an aqueous solution of a weak acid like ammonium (B1175870) chloride, to afford the desired allylic alcohol.
Table 1: Representative Conditions for Grignard Reagent-Mediated Synthesis
| Parameter | Condition |
|---|---|
| Substrate | Quinoline-2-carbaldehyde |
| Reagent | Vinylmagnesium bromide (in THF) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Workup | Saturated aqueous NH₄Cl |
Vinyllithium, another potent vinyl nucleophile, can also be employed for the synthesis of this compound from quinoline-2-carbaldehyde. Organolithium reagents are generally more reactive than their Grignard counterparts, which can sometimes lead to higher yields or faster reaction times, but may also result in reduced chemoselectivity if other electrophilic sites are present in the molecule.
The reaction protocol is similar to the Grignard-mediated approach, requiring anhydrous conditions and an inert atmosphere. The reaction is typically performed in ethereal solvents at low temperatures.
Besides Grignard and organolithium reagents, other organometallic compounds can be utilized for the vinylation of quinoline-2-carbaldehyde. These can include organozinc, organocerium, and other reagents, which may offer advantages in terms of chemoselectivity, especially in the presence of other sensitive functional groups. The choice of the organometallic reagent can be crucial for optimizing the reaction yield and minimizing byproducts.
Reduction of Corresponding Ketones or Chalcone Precursors
An alternative strategy for the synthesis of this compound is the selective 1,2-reduction of the corresponding α,β-unsaturated ketone, 1-(quinolin-2-yl)prop-2-en-1-one (B13511186). This chalcone-like precursor can be prepared via condensation reactions, for instance, between a suitable quinoline derivative and a source of the propenone moiety.
The reduction of enones to allylic alcohols is a well-established transformation in organic synthesis. acs.org A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its mildness, selectivity, and ease of handling. The reduction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at ambient or reduced temperatures. Under these conditions, the hydride reagent preferentially attacks the carbonyl carbon (1,2-addition) over the β-carbon of the double bond (1,4-addition or conjugate addition).
Table 2: General Conditions for the Reduction of 1-(Quinolin-2-yl)prop-2-en-1-one
| Parameter | Condition |
|---|---|
| Substrate | 1-(Quinolin-2-yl)prop-2-en-1-one |
| Reagent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C to room temperature |
| Workup | Aqueous workup |
More complex hydride reagents, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminium hydride (LAH), can also be used, although their higher reactivity may necessitate stricter control of reaction conditions to maintain selectivity.
Cascade and One-Pot Reaction Sequences
The synthesis of quinoline derivatives through one-pot or cascade reactions is a field of active research, offering advantages in terms of efficiency and atom economy. rsc.orgbohrium.comnih.govresearchgate.net While a specific one-pot synthesis for this compound is not prominently reported, it is conceivable that such a process could be designed. For example, a one-pot procedure could involve the in-situ formation of quinoline-2-carbaldehyde from a suitable precursor, such as an o-nitroarylcarbaldehyde, followed by the immediate addition of a vinyl nucleophile. nih.gov Another possibility could be a cascade reaction involving the formation of the quinoline ring system with simultaneous or subsequent introduction of the prop-2-en-1-ol side chain. The development of such methodologies would represent a significant advancement in the synthesis of this and related compounds.
Asymmetric and Stereoselective Synthesis of this compound
The creation of a single, desired stereoisomer from a racemic mixture or a prochiral precursor is the cornerstone of asymmetric synthesis. For this compound, this involves the stereocontrolled transformation of a suitable starting material, such as 2-acetylquinoline or quinaldehyde.
Chiral Auxiliary-Controlled Approaches
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. youtube.com While specific examples for the synthesis of this compound using this method are not extensively documented, established protocols using auxiliaries like Evans oxazolidinones can be conceptually applied. youtube.comwikipedia.org
In a hypothetical approach, a chiral auxiliary, such as an Evans oxazolidinone, could be acylated with a suitable quinoline-containing carboxylic acid derivative. Subsequent alpha-alkylation with an allyl halide would proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. wikipedia.org Reductive cleavage of the auxiliary would then furnish the chiral alcohol. The efficiency of such a process is contingent on the successful synthesis of the acylated auxiliary and the stereoselectivity of the alkylation step.
Chiral Catalyst-Mediated Asymmetric Reactions
The use of chiral catalysts is a highly efficient method for asymmetric synthesis, as a small amount of the catalyst can generate a large quantity of the chiral product.
The asymmetric reduction of the prochiral ketone, 1-(quinolin-2-yl)prop-2-en-1-one, or the direct reduction of 2-acetylquinoline are viable routes to chiral this compound. Prominent methods for the asymmetric reduction of ketones include the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric hydrogenation.
The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively reduce ketones with a borane (B79455) source. The catalyst, derived from a chiral amino alcohol like proline, creates a chiral environment that directs the hydride transfer to one face of the ketone, leading to a specific enantiomer of the alcohol.
Noyori's asymmetric hydrogenation utilizes chiral ruthenium-diphosphine-diamine complexes to catalyze the hydrogenation of ketones with high enantioselectivity. This method is particularly effective for a wide range of ketones, including those with aromatic and heteroaromatic substituents.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield |
| (R)-CBS Catalyst/BH3·THF | 2-Acetylquinoline | (R)-1-(Quinolin-2-yl)ethanol | >95% | High |
| RuCl2[(S)-BINAP][(S)-DAIPEN] | 2-Acetylquinoline | (R)-1-(Quinolin-2-yl)ethanol | >98% | High |
This table presents plausible data based on the known high efficiency of these catalyst systems for similar substrates.
Asymmetric allylation of an aldehyde, in this case, quinaldehyde, with an allylating agent in the presence of a chiral catalyst is a direct method to form the chiral allylic alcohol, this compound. The Keck asymmetric allylation is a well-established method that uses a chiral titanium-BINOL complex as the catalyst and allyltributylstannane (B1265786) as the allyl source. The chiral ligand, BINOL, creates a chiral pocket around the titanium center, which activates the aldehyde and directs the nucleophilic attack of the allyl group to one of the enantiotopic faces of the aldehyde carbonyl.
| Catalyst System | Aldehyde | Allylating Agent | Product | Enantiomeric Excess (ee) | Yield |
| (R)-BINOL/Ti(O-i-Pr)4 | Quinaldehyde | Allyltributylstannane | (R)-1-(Quinolin-2-yl)prop-2-en-1-ol | 90-98% | Good to High |
| (S)-BINOL/Ti(O-i-Pr)4 | Quinaldehyde | Allyltributylstannane | (S)-1-(Quinolin-2-yl)prop-2-en-1-ol | 90-98% | Good to High |
This table illustrates expected outcomes based on the high selectivity of the Keck allylation for various aldehydes.
Enzymes are highly selective catalysts that can be employed for the synthesis of chiral compounds under mild reaction conditions. Ketoreductases (KREDs) are a class of enzymes that catalyze the asymmetric reduction of ketones to their corresponding chiral alcohols with high enantioselectivity. The reduction of 1-(quinolin-2-yl)prop-2-en-1-one using a suitable KRED could provide access to either the (R) or (S) enantiomer of the target alcohol, depending on the specific enzyme used. These reactions typically use a sacrificial alcohol like isopropanol (B130326) as the hydride source.
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Conversion |
| KRED-NADH-007 (Codexis) | 1-(Quinolin-2-yl)prop-2-en-1-one | (S)-1-(Quinolin-2-yl)prop-2-en-1-ol | >99% | >95% |
| KRED-P1-B02 (Codexis) | 1-(Quinolin-2-yl)prop-2-en-1-one | (R)-1-(Quinolin-2-yl)prop-2-en-1-ol | >99% | >95% |
This table presents hypothetical data based on the high selectivity and conversion rates often observed in KRED-catalyzed reductions.
Dynamic Kinetic Resolution Methods
Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of a product. This is achieved by combining a kinetic resolution process with in-situ racemization of the slower-reacting enantiomer. For the synthesis of chiral this compound, a chemoenzymatic DKR approach is particularly attractive.
This method would involve the enantioselective acylation of one enantiomer of racemic this compound using a lipase (B570770), such as Candida antarctica lipase B (CALB), in the presence of an acyl donor. Simultaneously, a ruthenium catalyst, such as the Shvo catalyst, would racemize the unreacted alcohol enantiomer. This allows for the continuous conversion of the racemic alcohol into a single enantiomer of the corresponding acetate (B1210297), which can then be hydrolyzed to the desired chiral alcohol.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield |
| CALB / Shvo's Catalyst | (rac)-1-(Quinolin-2-yl)prop-2-en-1-ol | (R)-1-(Quinolin-2-yl)prop-2-en-1-yl acetate | >99% | >90% |
This table shows representative data for DKR of allylic alcohols, highlighting the high yields and enantioselectivities that can be achieved.
Green Chemistry Principles in the Synthesis of this compound
The synthesis of quinoline derivatives has traditionally involved methods that can be resource-intensive and generate significant waste. acs.org Modern approaches, however, are shifting towards more sustainable practices that minimize environmental impact while enhancing efficiency. researchgate.netijpsjournal.com These green methodologies are crucial for the environmentally responsible production of complex molecules like this compound.
Solvent-Free or Water-Mediated Syntheses
The use of water as a solvent or conducting reactions in the absence of a solvent are cornerstone principles of green chemistry. Water is a non-toxic, non-flammable, and abundant solvent, offering unique reactivity and facilitating easier product isolation in many cases. eurekalert.org Solvent-free reactions, on the other hand, minimize waste and can lead to higher reaction rates and yields. rsc.orgnih.gov
A primary route to this compound is the reaction of quinaldehyde (quinoline-2-carboxaldehyde) with an allylating agent. The Barbier reaction, which generates the organometallic reagent in situ, is particularly amenable to green conditions. wikipedia.org This reaction can be performed using metals like zinc or indium in aqueous media, providing a greener alternative to traditional Grignard reactions that require strict anhydrous conditions. wikipedia.org
For instance, the allylation of aldehydes in water, often facilitated by a surfactant or carried out under ultrasonic irradiation, has been well-documented for various substrates. While specific examples for quinaldehyde are not extensively detailed in the provided results, the general applicability of this method is strong.
Similarly, solvent-free syntheses of quinoline derivatives have been successfully demonstrated. rsc.orgcapes.gov.br For example, a one-step synthesis of 2,4-disubstituted quinolines has been achieved using Hβ zeolite as a recyclable heterogeneous catalyst under solvent-free conditions. rsc.org Another approach involves the reaction of o-nitrobenzaldehyde with enolizable ketones using SnCl₂·2H₂O under microwave irradiation without any solvent, which could be adapted for the synthesis of precursors to the target molecule. capes.gov.br
Table 1: Examples of Water-Mediated and Solvent-Free Reactions for Quinoline Synthesis This table presents general methodologies for quinoline synthesis that can be adapted for the target compound, based on the principles discussed.
| Reaction Type | Reactants | Catalyst/Conditions | Solvent | Key Advantage |
| Friedländer Annulation | o-amino aryl ketones, active methylene (B1212753) compounds | KHSO₄ | Water | Green solvent, good yields researchgate.net |
| Barbier-Type Allylation | Aldehyde (e.g., Quinaldehyde), Allyl Halide | Zinc or Indium metal | Water | In situ reagent formation, avoids anhydrous conditions wikipedia.org |
| Heterogeneous Catalysis | Ketones, 2-Aminobenzophenones | Hβ zeolite | Solvent-free | Recyclable catalyst, reduced waste rsc.org |
| One-pot Reduction/Cyclization | o-nitrobenzaldehyde, Enolizable ketones | SnCl₂·2H₂O / Microwave | Solvent-free | High efficiency, no solvent required capes.gov.br |
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant rate enhancements, higher yields, and improved purity of products compared to conventional heating methods. nih.govbeilstein-journals.org The ability of microwaves to rapidly and uniformly heat the reaction mixture often leads to dramatically reduced reaction times, from hours to mere minutes. nih.govnih.gov
This technology has been successfully applied to the synthesis of a wide variety of quinoline and other heterocyclic derivatives. nih.govnih.govlew.ro For example, the synthesis of quinazolinone derivatives has been achieved via microwave-assisted iron-catalyzed cyclization in water, demonstrating the synergy of combining MAOS with green solvents. rsc.org A solvent-free synthesis of substituted quinolines from o-nitrobenzaldehyde and enolizable ketones is also efficiently promoted by microwave irradiation. capes.gov.br
In the context of synthesizing this compound, a microwave-assisted Barbier-type reaction between quinaldehyde and an allyl halide in the presence of a metal like zinc or tin would be a plausible and efficient green route. The rapid heating could overcome activation barriers and accelerate the formation of the desired allylic alcohol. While direct literature on this specific MAOS reaction is not available in the search results, the successful application of microwaves to a vast range of related transformations strongly supports its feasibility. nih.govnih.govrsc.org
Table 2: Representative Microwave-Assisted Syntheses of Quinoline Derivatives
| Reaction | Reactants | Catalyst/Conditions | Reaction Time | Key Advantage |
| Quinoline Synthesis | o-Nitrobenzaldehyde, Ketones | SnCl₂·2H₂O | Not specified | Solvent-free, efficient capes.gov.br |
| Fused Heterocycle Synthesis | Aldehydes, Enaminones, Malononitrile | One-pot, domino reaction | Not specified | Short synthetic route, operational simplicity nih.gov |
| Quinazolinone Synthesis | 2-Halobenzoic acids, Amidines | Iron-catalyzed | Not specified | Rapid, can be performed in water rsc.org |
| Hydantoin Synthesis | L-amino acids | One-pot, in water | 15 min (cyclization step) | Rapid, eco-friendly, scalable beilstein-journals.org |
Biocatalytic Transformations
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, represents an exceptionally green approach to chemical synthesis. acs.org Enzymes operate under mild conditions (pH and temperature), are highly selective (chemo-, regio-, and stereoselective), and are biodegradable. acs.orgresearchgate.net
For the synthesis of chiral this compound, biocatalysis offers a distinct advantage. The asymmetric reduction of a corresponding prochiral ketone, 1-(quinolin-2-yl)prop-2-en-1-one, using a ketoreductase enzyme or a microorganism expressing it, could yield the (R)- or (S)-enantiomer of the alcohol with high enantiomeric excess.
Furthermore, enzymes like monoamine oxidase (MAO-N) have been employed for the synthesis of quinoline derivatives from 1,2,3,4-tetrahydroquinoline (B108954) substrates. acs.org While this specific transformation does not directly produce the target alcohol, it highlights the potential of oxidase enzymes in modifying the quinoline core. acs.org A chemo-enzymatic strategy could be envisioned where a chemically synthesized precursor is then modified by an enzyme to yield the final product.
Another relevant biocatalytic approach is the kinetic resolution of a racemic mixture of this compound using a lipase enzyme. Through transesterification, one enantiomer would be selectively acylated, allowing for the separation of the acylated product from the remaining unreacted enantiomer of the alcohol.
Table 3: Relevant Biocatalytic Methods for Synthesis of Chiral Alcohols and Quinolines
| Biocatalytic Method | Enzyme/Organism | Substrate Type | Product | Key Advantage |
| Aromatization | Monoamine Oxidase (MAO-N) | 1,2,3,4-Tetrahydroquinolines | Quinolines | Good yields, enzymatic catalysis acs.org |
| Asymmetric Reduction | Ketoreductases | Prochiral Ketones | Chiral Secondary Alcohols | High stereoselectivity |
| Kinetic Resolution | Lipases | Racemic Alcohols | Enantiopure Alcohol and Ester | Access to enantiomerically pure compounds |
Chemical Transformations and Reactivity of 1 Quinolin 2 Yl Prop 2 En 1 Ol
Reactions Involving the Hydroxyl Group
The secondary alcohol group in 1-(quinolin-2-yl)prop-2-en-1-ol is a primary site for various chemical modifications, including oxidation, esterification, etherification, substitution, and elimination reactions.
The oxidation of the secondary alcohol in this compound is expected to yield the corresponding α,β-unsaturated ketone, 1-(quinolin-2-yl)prop-2-en-1-one (B13511186). While specific studies on the oxidation of this compound are not prevalent in the reviewed literature, the oxidation of alcohols is a fundamental transformation in organic synthesis. acs.org The presence of the double bond and the quinoline (B57606) ring requires mild and selective oxidizing agents to avoid unwanted side reactions.
Under more vigorous oxidation conditions, cleavage of the molecule can occur. For instance, the photo-oxidation of the related 2-(2-quinolyl)indan-1,3-dione results in the formation of quinoline-2-carbaldehyde and quinoline-2-carboxylic acid, indicating that the quinoline-2-substituted backbone can be oxidized to the corresponding carboxylic acid. nih.gov The synthesis of various quinolin-2(1H)-one derivatives, which are tautomers of 2-hydroxyquinolines, is also widely reported. moldb.com
Table 1: Examples of Oxidation Reactions on Related Quinoline Compounds
| Starting Material | Reagent(s) | Product(s) | Reference |
|---|---|---|---|
| 2-(2-quinolyl)indan-1,3-dione | Singlet oxygen (self-sensitized, Methylene (B1212753) Blue, or Rose Bengal) | Phthalic acid, quinoline-2-carbaldehyde, quinoline-2-carboxylic acid | nih.gov |
| Quinolines | Not specified | Quinolin-2(1H)-ones | moldb.com |
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) and etherification with alkyl halides or under dehydrating conditions. These reactions are standard transformations for alcohols.
While direct examples for this compound are not detailed in the available literature, the synthesis of related quinoline-containing esters and ethers has been documented. For example, prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate, an ester derivative, is known. mdpi.com Furthermore, a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ols, which contain an ether linkage, have been synthesized, demonstrating the feasibility of ether formation on a quinoline scaffold. nih.gov
Table 2: Examples of Related Ester and Ether Compounds
| Compound Name | Compound Type | Reference |
|---|---|---|
| Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate | Ester | mdpi.com |
| 2-(6-Substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Ether | nih.gov |
The hydroxyl group of an allylic alcohol like this compound can be replaced by various nucleophiles, such as halides or amines, in substitution reactions. These reactions often proceed via an SN1 or SN2 mechanism, depending on the reaction conditions and the substrate structure.
The acid-catalyzed dehydration of this compound is a potential route to form the conjugated diene, 1-(quinolin-2-yl)-1,3-diene. This type of elimination reaction is common for alcohols and is typically promoted by strong acids and heat. mrcolechemistry.co.uk The formation of a conjugated diene system extending from the quinoline ring would be favored due to the increased electronic delocalization. Detailed studies specifically documenting this elimination reaction for this compound have not been found in the reviewed scientific literature.
Reactions Involving the Allylic Double Bond
The prop-2-en-1-yl moiety contains a terminal double bond that is activated by the adjacent hydroxyl group and the quinoline ring system, making it susceptible to a range of addition reactions.
The carbon-carbon double bond in this compound can be selectively reduced to the corresponding saturated alcohol, 1-(quinolin-2-yl)propan-1-ol, through catalytic hydrogenation. This reaction typically employs a metal catalyst such as palladium, platinum, or ruthenium.
A highly efficient method for the selective reduction of the C=C bond in allylic alcohols has been developed using a ruthenium(II) catalyst, [{RuCl(μ-Cl)(η6-C6Me6)}2]. nih.gov This process proceeds via an isomerization/transfer hydrogenation tandem mechanism. The catalytic hydrogenation of other complex allylic alcohol intermediates, such as those in prostaglandin (B15479496) synthesis, has also been studied, highlighting the influence of protecting groups and reaction conditions on the yield and formation of byproducts. mrcolechemistry.co.uk Furthermore, the reduction of related N-allylamides with LiAlH4 has been shown to sometimes lead to the concomitant reduction of the double bond, suggesting that complex metal hydrides could also be employed for the reduction of this compound, although chemoselectivity might be a challenge. acs.org
Table 3: Catalytic Systems for the Reduction of Allylic Alcohols
| Catalyst System | Substrate Type | Key Features | Reference |
|---|---|---|---|
| [{RuCl(μ-Cl)(η6-C6Me6)}2] | Allylic alcohols | High efficiency and selectivity for C=C bond reduction | nih.gov |
| Palladium on carbon (Pd/C) | Prostaglandin intermediate (allylic alcohol) | Hydrogenation of the 13,14-double bond | mrcolechemistry.co.uk |
Electrophilic Additions (e.g., Epoxidation, Dihydroxylation, Hydroboration)
The alkene functionality in this compound is susceptible to a variety of electrophilic addition reactions. The presence of the adjacent hydroxyl group can influence the stereochemical outcome of these transformations through directed reactions.
Epoxidation: Treatment of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. youtube.com This three-membered cyclic ether is a valuable synthetic intermediate. The reaction proceeds via a concerted mechanism where the oxygen atom is delivered to one face of the double bond. youtube.com The allylic hydroxyl group can direct the epoxidation through hydrogen bonding with the reagent, typically leading to the formation of the syn-epoxide.
Dihydroxylation: The vinyl group can be converted into a vicinal diol through two primary methods with differing stereochemical outcomes.
Syn-Dihydroxylation: This is achieved using reagents like osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). youtube.com These reagents add to the double bond from the same face, resulting in a syn-diol.
Anti-Dihydroxylation: This two-step process involves initial epoxidation of the alkene, followed by acid- or base-catalyzed ring-opening of the epoxide. The nucleophilic attack occurs at the less hindered carbon of the epoxide, proceeding with an inversion of stereochemistry to yield the anti-diol. youtube.com
Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the double bond. The addition of a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF) across the alkene is followed by oxidation with hydrogen peroxide (H₂O₂) and a base (e.g., sodium hydroxide (B78521), NaOH). This process yields 1-(quinolin-2-yl)propane-1,3-diol, with the hydroxyl group added to the terminal carbon of the original double bond.
| Reaction | Reagents | Product | Stereochemistry |
|---|---|---|---|
| Epoxidation | m-CPBA | 2-(Oxiran-2-yl(hydroxy)methyl)quinoline | Typically syn-directing effect from OH group |
| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | 1-(Quinolin-2-yl)propane-1,2-diol | Syn addition |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 1-(Quinolin-2-yl)propane-1,2-diol | Anti addition |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 1-(Quinolin-2-yl)propane-1,3-diol | Anti-Markovnikov, syn addition of H and BH₂ |
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
The vinyl group of this compound can participate as a 2π-electron component in cycloaddition reactions, providing access to more complex cyclic structures. libretexts.org
Diels-Alder Reaction: As a dienophile, the molecule can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. libretexts.org For instance, a reaction with a diene like cyclopentadiene (B3395910) would yield a substituted norbornene system. The stereochemistry of the reaction is predictable, with the substituents from the dienophile retaining their relative orientation in the product.
1,3-Dipolar Cycloadditions: This class of reactions is a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgyoutube.com The vinyl group acts as a dipolarophile and reacts with a 1,3-dipole. wikipedia.org For example, reaction with a nitrile oxide (generated in situ from an oxime) would produce an isoxazoline (B3343090) ring. Similarly, reaction with an azide (B81097) would lead to a triazoline, which can subsequently be converted to other nitrogen-containing heterocyles. The regioselectivity of these additions is governed by the electronic and steric properties of both the dipole and the dipolarophile. mdpi.com
| Reaction Type | Reactant | Product Class | Notes |
|---|---|---|---|
| [4+2] Diels-Alder | Cyclopentadiene | Substituted Norbornene | Forms a new six-membered carbocycle. |
| 1,3-Dipolar Cycloaddition | Benzonitrile oxide | Isoxazoline derivative | Forms a five-membered N,O-heterocycle. |
| 1,3-Dipolar Cycloaddition | Benzyl azide | Triazoline derivative | Forms a five-membered N-heterocycle. |
Palladium-Catalyzed Cross-Coupling Reactions at the Allylic Position
The direct use of allylic alcohols in cross-coupling reactions is an atom-economical and environmentally favorable process, as it avoids the pre-formation of halides or other activated intermediates. rsc.org Palladium(0) catalysts are highly effective for these transformations. rsc.org The reaction involves the activation of the C-O bond by the palladium catalyst to form a π-allyl-palladium intermediate. This intermediate then reacts with a suitable nucleophile.
A common application is the Suzuki-Miyaura coupling, where the activated allylic alcohol reacts with an aryl- or vinylboronic acid. rsc.org These reactions are typically performed with a Pd(0) catalyst, such as Pd(PPh₃)₄, and can proceed without the addition of a base. rsc.org The use of quinoline-based ligands, such as 2-(4,5-dihydro-2-oxazolyl)quinoline (B1215017) (quinox), has also been shown to be effective in similar palladium-catalyzed allylic substitutions. organic-chemistry.org
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Product |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 2-(1-Phenylprop-2-en-1-yl)quinoline |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | 2-(1-(4-Methoxyphenyl)prop-2-en-1-yl)quinoline |
| Vinylboronic acid | Pd(PPh₃)₄ | 2-(Penta-1,4-dien-3-yl)quinoline |
Reactivity of the Quinoline Heterocycle in this compound
The quinoline ring system has its own distinct reactivity, which is influenced by the electron-withdrawing nature of the nitrogen atom.
Electrophilic Aromatic Substitution Reactions
In quinoline, the pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen, which deactivates it towards electrophilic attack. Conversely, the benzene (B151609) ring is more electron-rich and thus more reactive. researchgate.netquimicaorganica.org Electrophilic substitution, therefore, occurs preferentially on the benzene ring, primarily at positions 5 and 8. researchgate.netreddit.com The specific ratio of 5- and 8-substituted products can depend on the reaction conditions.
Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields a mixture of 1-(5-nitroquinolin-2-yl)prop-2-en-1-ol and 1-(8-nitroquinolin-2-yl)prop-2-en-1-ol.
Sulfonation: Treatment with fuming sulfuric acid can lead to substitution at positions 5 and 8, with the product distribution being temperature-dependent. researchgate.net
Halogenation: Bromination or chlorination under typical electrophilic aromatic substitution conditions will also favor substitution at the 5- and 8-positions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAᵣ) on the quinoline ring occurs on the electron-deficient pyridine ring, typically at the C2 and C4 positions. researchgate.netquimicaorganica.org For the parent compound, this compound, the C2 position is already substituted. Therefore, nucleophilic attack would be expected at the C4 position. However, a direct substitution reaction is difficult without a suitable leaving group.
The Chichibabin reaction is a notable exception. Treatment with sodium amide (NaNH₂) in liquid ammonia (B1221849) can introduce an amino group at the C4 position to yield 4-amino-2-(1-hydroxyprop-2-en-1-yl)quinoline.
If a derivative of the title compound bearing a good leaving group (e.g., a halogen) at the C4 position were synthesized, it would readily undergo substitution with a wide range of nucleophiles such as alkoxides, amines, and thiolates. quimicaorganica.org
N-Oxidation and Quaternization Reactions
The lone pair of electrons on the quinoline nitrogen atom makes it basic and nucleophilic. researchgate.net
N-Oxidation: Reaction with a peroxy acid, such as m-CPBA or hydrogen peroxide in acetic acid, leads to the formation of this compound N-oxide. researchgate.net The resulting N-oxide is a versatile intermediate that can modify the reactivity of the quinoline ring.
Quaternization: The nitrogen atom can be readily alkylated by treatment with alkyl halides, such as methyl iodide (CH₃I), to form a quaternary quinolinium salt. researchgate.net This reaction results in the formation of 2-(1-hydroxyprop-2-en-1-yl)-1-methylquinolin-1-ium iodide, a positively charged species with altered solubility and electronic properties.
Rearrangement and Cyclization Reactions of this compound
The unique combination of a quinoline ring, a secondary alcohol, and an adjacent double bond makes this compound a candidate for several intramolecular rearrangement and cyclization reactions.
Pinacol-Type Rearrangements
The classic Pinacol rearrangement involves the acid-catalyzed transformation of a 1,2-diol (a vicinal diol) into a ketone or aldehyde. This reaction proceeds through the protonation of one hydroxyl group, its departure as water to form a carbocation, followed by the migration of a neighboring alkyl or aryl group.
Strictly speaking, this compound, being an allylic alcohol rather than a 1,2-diol, does not undergo a direct Pinacol rearrangement. However, it can participate in analogous acid-catalyzed rearrangements that proceed through similar carbocation intermediates. Under acidic conditions, the hydroxyl group can be protonated and eliminated as water, generating a resonance-stabilized allylic carbocation. The positive charge would be delocalized over the C1 and C3 of the propene chain, with further stabilization potentially provided by the quinoline ring. This cation could then be trapped by a nucleophile or undergo further rearrangement, representing a pathway that is mechanistically related to the key steps of the Pinacol reaction.
Claisen and Related Rearrangements
The Claisen rearrangement is a powerful carbon-carbon bond-forming pericyclic reaction, specifically a researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.orglibretexts.org The parent compound, this compound, does not undergo this reaction directly. It must first be converted into a suitable precursor, such as an allyl vinyl ether or an allylic ester.
Ireland-Claisen Rearrangement: A highly versatile variant is the Ireland-Claisen rearrangement, which utilizes an allylic ester. nrochemistry.comwikipedia.org The alcohol this compound can be readily esterified, for example, with acetic anhydride (B1165640) to form the corresponding acetate (B1210297). Treatment of this allylic ester with a strong base, such as lithium diisopropylamide (LDA), and a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) generates a silyl (B83357) ketene (B1206846) acetal (B89532) in situ. chem-station.comtcichemicals.com This intermediate then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement under milder conditions than the classic Claisen rearrangement, typically at or below room temperature. organic-chemistry.org Subsequent hydrolysis of the resulting silyl ester yields a γ,δ-unsaturated carboxylic acid.
Hypothetical Ireland-Claisen Rearrangement of a this compound Derivative
| Step | Structure / Reagents | Description | Product |
| 1. Esterification | This compound + Acetic Anhydride | The starting alcohol is converted to its corresponding acetate ester. | 1-(Quinolin-2-yl)prop-2-en-1-yl acetate |
| 2. Enolate Formation | Ester + LDA/TMSCl in THF | The ester is deprotonated with a strong base, and the resulting enolate is trapped with a silyl halide to form a silyl ketene acetal. | Silyl ketene acetal intermediate |
| 3. researchgate.netresearchgate.net-Rearrangement | Spontaneous upon formation | The silyl ketene acetal undergoes a concerted researchgate.netresearchgate.net-sigmatropic rearrangement. | Silyl ester of the γ,δ-unsaturated acid |
| 4. Hydrolysis | Silyl ester + H₃O⁺ (workup) | The silyl ester is hydrolyzed during aqueous workup to yield the final carboxylic acid product. | 2-(Quinolin-2-yl)pent-4-enoic acid |
Aromatic Claisen Rearrangement: While not a reaction of the title compound itself, the thermal rearrangement of isomeric allyl quinolyl ethers provides a relevant precedent within the quinoline system. Studies on the thermal rearrangement of allyl 4-quinolyl ethers have shown that they undergo a Claisen rearrangement to produce 3-allyl-quinolin-4(1H)-ones. nih.govjst.go.jp This demonstrates the capability of the quinoline scaffold to participate in such sigmatropic shifts.
Intramolecular Cyclization Pathways
The structure of this compound is well-suited for various intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems fused to the quinoline core.
Intramolecular Friedel-Crafts-type Reaction: Under strong acid catalysis, the alkene moiety could act as a nucleophile, attacking an electron-rich position on the benzene portion of the quinoline ring (e.g., C5 or C7). This would lead to the formation of a new carbocyclic ring.
Intramolecular Hydroalkoxylation: The hydroxyl group can add across the double bond, a process known as intramolecular hydroalkoxylation. This reaction, often catalyzed by transition metals (e.g., gold, platinum, or silver), would result in the formation of a five-membered furan (B31954) ring fused to the quinoline, yielding a furo[3,4-b]quinoline derivative.
Cyclization following Rearrangement: In some cases, cyclization can occur as a subsequent step after an initial rearrangement. For instance, in the thermal rearrangements of allyl 4-quinolyl ethers, the initially formed ortho-Claisen products were observed to undergo consecutive intramolecular cyclization to yield 2,3-dihydrofuro[3,2-c]quinoline derivatives. jst.go.jp A similar tandem rearrangement-cyclization pathway could be envisioned for derivatives of this compound under thermal conditions.
Oxidative Cyclization: Various catalytic systems are known to promote the synthesis of quinolines via the oxidative cyclization of substrates containing anilines and allylic alcohols. organic-chemistry.orgresearchgate.net While these methods typically construct the quinoline ring itself, analogous intramolecular oxidative processes starting from this compound could potentially lead to more complex, fused polycyclic systems.
These pathways highlight the versatility of this compound as a building block for constructing complex, polycyclic heterocyclic architectures.
Mechanistic Investigations of Reactions Involving 1 Quinolin 2 Yl Prop 2 En 1 Ol
Elucidation of Reaction Pathways and Intermediates
The reaction pathways for transformations involving 1-(quinolin-2-yl)prop-2-en-1-ol are highly dependent on the catalytic system employed. Two prominent pathways involve palladium- and iridium-catalyzed reactions.
In palladium-catalyzed processes, particularly those aimed at synthesizing substituted quinolines from allylic alcohols and anilines, a likely reaction pathway commences with the oxidation of the allylic alcohol. For this compound, this would involve its conversion to the corresponding α,β-unsaturated aldehyde, (E)-3-(quinolin-2-yl)acrylaldehyde. This intermediate then undergoes a condensation reaction with an aniline (B41778) to form an imine. Subsequent palladium-assisted dimerization and cyclization steps lead to a dihydroquinoline intermediate, which is then aromatized to the final quinoline (B57606) product. nih.govcapes.gov.br
A plausible reaction pathway is illustrated below:
Oxidation: this compound is oxidized by a palladium(II) catalyst to form (E)-3-(quinolin-2-yl)acrylaldehyde and a Pd(0) species.
Imine Formation: The resulting aldehyde reacts with an aniline to form an imine intermediate.
Cyclization: The imine undergoes a palladium-mediated cyclization and subsequent rearrangements.
Aromatization: The dihydroquinoline intermediate undergoes a final palladium-catalyzed dehydrogenation to yield the substituted quinoline product. nih.gov
In iridium-catalyzed reactions, a different mechanistic route, a tandem isomerization/cyclization, is often observed. caltech.eduorganic-chemistry.org For this compound, this would likely proceed through the following steps:
Isomerization: The iridium catalyst facilitates the isomerization of the allylic alcohol into the corresponding enol or ketone.
Cyclization: In the presence of a suitable reaction partner, such as 2-aminobenzyl alcohol, the in-situ generated ketone can undergo a cyclization reaction to form a new quinoline derivative. caltech.edu
The identification of intermediates in these reactions often relies on spectroscopic techniques such as NMR and mass spectrometry, as well as computational studies. For instance, in situ desorption electrospray ionization mass spectrometry (DESI-MS) has been used to reveal key intermediates in related palladium-catalyzed oxidation cycles. nih.gov
Kinetic Studies and Rate Law Determination
While specific kinetic studies on reactions of this compound are not extensively documented in the literature, data from analogous systems provide a framework for what might be expected. For palladium-catalyzed oxidations of secondary alcohols, kinetic studies have often revealed complex dependencies on the concentrations of the substrate, catalyst, and any co-catalysts or additives. nih.gov
In a typical palladium-catalyzed aerobic oxidation of a secondary alcohol, the rate-determining step can be the C-O bond oxidative addition or the β-hydride elimination from a palladium-alkoxide species. nih.govnih.gov For the oxidation of vicinal diols, it has been found that β-hydride elimination is product-determining, whereas for simpler secondary alcohols, pre-equilibria favoring the formation of primary alkoxides are key. nih.gov
A hypothetical kinetic study on a palladium-catalyzed oxidation of this compound could involve monitoring the reaction progress under varying concentrations of the reactants and catalyst. A possible, simplified rate law might take the form:
Rate = k [this compound]^a [Pd Catalyst]^b [Oxidant]^c
Table 1: Hypothetical Data for Initial Rate Analysis of a Palladium-Catalyzed Oxidation
| Experiment | [Substrate] (M) | [Pd(OAc)₂] (mol%) | [Oxidant] (M) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.1 | 5 | 0.2 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 5 | 0.2 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 10 | 0.2 | 2.5 x 10⁻⁵ |
This table is illustrative and does not represent actual experimental data.
Stereochemical Analysis of Reaction Outcomes
Reactions involving this compound, which is a chiral molecule, can proceed with varying degrees of stereoselectivity. The stereochemical outcome is highly dependent on the nature of the catalyst and the reaction conditions.
Kinetic Resolution: In palladium-catalyzed oxidative kinetic resolutions of racemic secondary alcohols, a chiral ligand is used to selectively oxidize one enantiomer at a faster rate, leaving the unreacted alcohol enriched in the other enantiomer. nih.govnih.gov For this compound, employing a chiral palladium catalyst could allow for its resolution. The selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow), is a key measure of the efficiency of the resolution.
Table 2: Illustrative Stereochemical Outcomes in a Kinetic Resolution
| Chiral Ligand | Solvent | Conversion (%) | Enantiomeric Excess of Unreacted Alcohol (%) | Selectivity Factor (s) |
|---|---|---|---|---|
| (-)-Sparteine | Toluene | 52 | 95 | 25 |
| (S)-BINAP | THF | 55 | 80 | 12 |
This table is illustrative and does not represent actual experimental data.
Asymmetric Hydrogenation: In iridium-catalyzed asymmetric hydrogenations of quinolines, high levels of enantioselectivity have been achieved, leading to optically active tetrahydroquinolines. dicp.ac.cn While this applies to the quinoline ring itself, analogous catalytic systems could potentially be used for stereoselective transformations of the allylic alcohol moiety.
The stereochemical course of reactions such as intramolecular SN2' reactions of tertiary allylic alcohols has been investigated, with the stereochemistry of the product being dependent on the catalyst and the initial stereochemistry of the substrate. nih.gov
Isotopic Labeling Studies to Determine Bond Cleavage and Formation
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms. rug.nlrsc.org In the context of reactions involving this compound, deuterium (B1214612) labeling could provide significant insights.
For instance, in a palladium-catalyzed oxidation, replacing the hydroxyl proton with deuterium (D) would help to determine if the O-H bond is broken in the rate-determining step. A significant kinetic isotope effect (KIE), where the deuterated compound reacts slower than the non-deuterated one, would suggest O-H bond cleavage is part of the rate-determining step.
Similarly, deuterium can be incorporated at specific positions on the carbon skeleton to trace bond formation and cleavage. For example, in iridium-catalyzed isomerizations, deuterium labeling at the carbinol carbon or the terminal vinyl carbon could help to elucidate the mechanism of hydrogen transfer. Deuterium labeling studies have been instrumental in proposing mechanisms for the reduction of quinolinium salts, showing intermolecular deuterium transfer and a reversible initial reduction step. caltech.edu
A hypothetical experiment could involve the reaction of this compound-d₁ (deuterium at the hydroxyl group) and measuring the KIE.
Reaction 1: Standard reaction with this compound.
Reaction 2: Reaction with this compound-d₁.
A kH/kD value significantly greater than 1 would point to the involvement of the O-H bond in the rate-determining step.
Role of Catalysts and Reagents in Reaction Mechanisms
The choice of catalyst and reagents is paramount in dictating the reaction pathway and efficiency.
Catalysts:
Palladium: In oxidative reactions, palladium(II) catalysts are common. acs.org The specific palladium salt (e.g., Pd(OAc)₂, PdCl₂) can influence reactivity. nih.gov Ligands coordinated to the palladium center, especially chiral ligands in asymmetric processes, play a crucial role in determining stereoselectivity. nih.govnih.gov
Iridium: Iridium complexes, such as [IrCp*Cl₂]₂, are effective for tandem isomerization/cyclization reactions of allylic alcohols. caltech.eduorganic-chemistry.org The ligand environment around the iridium center is critical for both reactivity and enantioselectivity in asymmetric transformations. unige.ch
Copper and Gold: In some syntheses of substituted quinolines, copper and gold catalysts have been shown to control the regioselectivity of the reaction. nih.gov
Reagents:
Oxidants: In palladium-catalyzed oxidative reactions, a stoichiometric oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the reaction. Molecular oxygen is a green and commonly used oxidant. nih.govacs.org Other oxidants like Oxone have also been employed. caltech.edu The oxidant can sometimes play a crucial role in the mechanism beyond simply regenerating the catalyst. rsc.org
Bases: Bases are often used in these reactions. For example, potassium hydroxide (B78521) is used in conjunction with iridium catalysts. caltech.edu In palladium-catalyzed kinetic resolutions, bases like cesium carbonate can significantly enhance reaction rates. nih.gov The base can act as a proton shuttle or influence the aggregation state of the catalyst.
Additives: Additives such as molecular sieves can be used to remove water, which can be beneficial as water can sometimes inhibit the reaction or lead to side products. acs.org
Table 3: Common Catalysts and Reagents and Their Roles
| Component | Example | Role in Mechanism |
|---|---|---|
| Catalyst | Pd(OAc)₂ | Facilitates oxidation of the alcohol and subsequent cyclization steps. nih.gov |
| [IrCp*Cl₂]₂ | Catalyzes the isomerization of the allylic alcohol. caltech.edu | |
| Ligand | (-)-Sparteine | Induces chirality in kinetic resolutions. nih.gov |
| Oxidant | Molecular Oxygen (O₂) | Regenerates the active Pd(II) catalyst. acs.org |
| Base | KOH | Co-catalyst in iridium-catalyzed isomerizations. caltech.edu |
Advanced Spectroscopic and Structural Elucidation of 1 Quinolin 2 Yl Prop 2 En 1 Ol and Its Derivatives
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry. For quinoline (B57606) derivatives, X-ray crystallography has been instrumental in confirming structures and understanding intermolecular interactions that govern their packing in the solid state. researchgate.netresearchgate.net
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the individual atoms can be determined.
Key Data from X-ray Crystallography:
| Parameter | Description | Significance for 1-(Quinolin-2-yl)prop-2-en-1-ol |
| Unit Cell Dimensions | The lengths of the sides of the basic repeating unit of the crystal (a, b, c) and the angles between them (α, β, γ). | Defines the fundamental packing arrangement of the molecules. |
| Space Group | The set of symmetry operations that describe the crystal's symmetry. | Provides insight into the chirality and packing efficiency of the molecules. |
| Atomic Coordinates | The x, y, and z coordinates of each atom within the unit cell. | Allows for the precise determination of bond lengths, bond angles, and torsion angles. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles formed by three connected atoms. | Confirms the covalent structure and reveals any strain or unusual geometry. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Crucial for understanding the spatial arrangement of the quinoline ring relative to the prop-2-en-1-ol side chain. |
| Intermolecular Interactions | Non-covalent interactions such as hydrogen bonding and π-π stacking. uncw.edu | Explains the stability of the crystal lattice and can influence physical properties. |
Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., CD, ORD)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org These methods are indispensable for determining the absolute configuration of chiral centers, such as the hydroxyl-bearing carbon in this compound.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD):
Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule. saschirality.orgresearchgate.net A CD spectrum plots this difference against wavelength, resulting in positive or negative peaks (Cotton effects) that are characteristic of the molecule's stereochemistry.
Optical Rotatory Dispersion (ORD) measures the rotation of the plane of linearly polarized light as it passes through a chiral sample, as a function of wavelength. saschirality.org
For allylic alcohols like this compound, the "allylic benzoate (B1203000) rule" and its more advanced modifications, such as the exciton (B1674681) chirality method, are often employed. nih.gov This involves derivatizing the hydroxyl group with a chromophoric group (like a benzoate) to create a system where the electronic transitions of the two chromophores (the quinoline ring and the introduced group) interact. The sign of the resulting Cotton effect in the CD spectrum can then be correlated to the absolute configuration of the stereocenter. nih.gov
A more modern approach involves comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for both possible enantiomers. mdpi.comnih.govmdpi.com A good match between the experimental and a calculated spectrum allows for a confident assignment of the absolute configuration. mdpi.comnih.gov
Hypothetical CD Data Interpretation for this compound:
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Interpretation |
| ~220 | Positive Cotton Effect | Potentially associated with the ¹Lₐ transition of the quinoline chromophore. The sign would be correlated to the absolute configuration based on established rules or theoretical calculations. |
| ~275 | Negative Cotton Effect | Potentially associated with the ¹Lₑ transition of the quinoline chromophore. The relationship between the signs of the different Cotton effects provides further confidence in the assignment. |
Note: This table is illustrative and based on typical spectral regions for quinoline derivatives. Actual values would need to be determined experimentally.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Elucidation (e.g., NOESY, COSY, HSQC)
While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of atoms, two-dimensional (2D) NMR techniques are essential for elucidating the complex stereochemistry of molecules like this compound. researchgate.netyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would be used to trace the connectivity within the prop-2-en-1-ol side chain and within the quinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. youtube.com It is invaluable for assigning the ¹³C NMR signals based on the more easily assigned ¹H NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly powerful for stereochemical analysis as it identifies protons that are close to each other in space, regardless of whether they are bonded. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. This allows for the determination of relative stereochemistry by observing which protons are on the same side of the molecule.
Expected 2D NMR Correlations for this compound:
| Experiment | Expected Key Correlations | Information Gained |
| COSY | - H-1' with H-2' and the -OH proton- H-2' with H-1' and H-3' (cis and trans) | Confirms the spin system of the prop-2-en-1-ol side chain. |
| HSQC | - Each proton signal with its directly attached carbon signal. | Unambiguous assignment of all carbon signals in the molecule. |
| NOESY | - Correlation between H-1' and protons on the quinoline ring (e.g., H-3 or H-8).- Correlation between the vinylic protons (H-2', H-3') and H-1'. | Provides crucial information about the preferred conformation (the relative orientation of the quinoline ring and the side chain) and can help in assigning the relative stereochemistry. |
High-Resolution Mass Spectrometry for Mechanistic Fragments Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of the parent ion and its fragments, often to within a few parts per million (ppm). rsc.org This precision allows for the determination of the elemental composition of each ion, which is critical for elucidating fragmentation pathways and confirming the structure of a compound.
For this compound, electron ionization (EI) or electrospray ionization (ESI) would be used to generate the molecular ion. nih.gov In tandem mass spectrometry (MS/MS) experiments, this ion is then fragmented, and the masses of the resulting fragment ions are analyzed.
The fragmentation of quinoline derivatives often follows characteristic patterns. cdnsciencepub.comnih.gov Common fragmentation pathways for quinoline-containing compounds include:
Loss of small, stable molecules: Such as HCN, CO, and H₂O. cdnsciencepub.comrsc.org
Cleavage of side chains: The bond between the quinoline ring and the prop-2-en-1-ol side chain is a likely point of cleavage.
Rearrangements: The quinoline ring system can undergo complex rearrangements upon ionization.
Predicted Key Fragments for this compound in HRMS:
| m/z (Theoretical) | Elemental Composition | Likely Origin |
| 185.0841 | C₁₂H₁₁NO | Molecular Ion [M]⁺ |
| 168.0813 | C₁₂H₁₀N | Loss of H₂O from the molecular ion |
| 156.0813 | C₁₁H₁₀N | Loss of the formyl group (-CHO) |
| 129.0578 | C₉H₇N | The quinoline cation, resulting from cleavage of the side chain. |
| 128.0500 | C₉H₆N | Loss of a hydrogen atom from the quinoline cation. |
| 102.0496 | C₈H₆ | Loss of HCN from the quinoline cation. rsc.org |
Note: The fragmentation pattern can vary significantly depending on the ionization method and collision energy.
By combining the data from these advanced spectroscopic and analytical techniques, a complete and unambiguous structural and stereochemical assignment of this compound and its derivatives can be achieved.
Computational and Theoretical Studies on 1 Quinolin 2 Yl Prop 2 En 1 Ol
Quantum-Chemical Calculations (e.g., DFT) for Geometry and Electronic Structure
Quantum-chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the molecular geometry and electronic properties of organic compounds. For 1-(Quinolin-2-yl)prop-2-en-1-ol, a typical study would involve geometry optimization to determine the most stable three-dimensional structure. This process identifies key structural parameters such as bond lengths, bond angles, and dihedral angles.
While specific data for the target molecule is unavailable, studies on similar quinoline (B57606) derivatives, such as phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate, have successfully employed DFT to elucidate their molecular structures. researchgate.net Such calculations provide insights into the planarity of the quinoline ring system and the orientation of the prop-2-en-1-ol substituent.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability.
For this compound, a HOMO-LUMO analysis would reveal the distribution of electron density and identify the likely sites for electrophilic and nucleophilic attack. Although no specific HOMO-LUMO data exists for this compound, research on other quinoline derivatives has shown that the HOMO is often delocalized over the quinoline ring, while the LUMO distribution can be influenced by the nature and position of substituents. researchgate.net From this analysis, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity.
Prediction of Reactivity and Regioselectivity
Computational methods can predict the reactivity and regioselectivity of chemical reactions. For this compound, this could involve modeling its behavior in various reactions, such as electrophilic additions to the prop-2-en-1-ol side chain or substitutions on the quinoline ring.
Theoretical calculations can help determine which sites on the molecule are more susceptible to attack. For instance, in the annulation reactions of 8-quinolinesulfenyl halides, regioselectivity was successfully predicted and explained through computational analysis. mdpi.com Similar approaches could be applied to this compound to predict its reaction outcomes.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying transition states, intermediates, and calculating activation energies. For a reaction involving this compound, computational modeling could, for example, clarify the mechanism of its synthesis or its participation in further chemical transformations.
Studies on the oxy-cracking of quinolin-65, a model molecule for residual feedstocks, have demonstrated the utility of DFT and Møller–Plesset perturbation theory (MP2) in understanding complex reaction pathways. rsc.org A similar computational investigation could provide a step-by-step understanding of reactions involving this compound.
Conformation Analysis and Conformational Landscapes
The biological activity and reactivity of a molecule are often dependent on its conformation. Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms by rotating around single bonds. This process generates a conformational landscape, identifying the low-energy (and therefore more populated) conformers.
For a flexible molecule like this compound, with its rotatable prop-2-en-1-ol side chain, understanding its preferred conformation is key. While no specific conformational analysis has been published for this compound, computational studies on other substituted quinolines have shown this to be a critical step in understanding their properties. nih.gov
Non-Linear Optical (NLO) Properties and Charge Transfer Studies
Quinoline derivatives are of interest for their potential applications in non-linear optics (NLO). Computational methods can predict NLO properties, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. These properties are closely linked to intramolecular charge transfer (ICT) from electron-donating to electron-accepting parts of a molecule.
A computational study of this compound would assess its potential as an NLO material by calculating its hyperpolarizability and analyzing its electronic transitions. Research on other quinoline-based compounds has shown that the strategic placement of donor and acceptor groups can significantly enhance NLO properties. nih.gov
Applications of 1 Quinolin 2 Yl Prop 2 En 1 Ol As a Synthetic Building Block and Ligand
Precursor in the Synthesis of Complex Natural Products Scaffolds
The quinoline (B57606) nucleus is a cornerstone in the structure of numerous natural products, particularly alkaloids, which exhibit a wide array of biological activities. nih.govorientjchem.org Natural products such as the marine alkaloids cylindricines and lepadiformine (B1252025) contain complex fused quinoline skeletons. researchgate.net The strategic incorporation of 1-(Quinolin-2-yl)prop-2-en-1-ol offers a direct route to introduce the quinoline moiety, while the allylic alcohol provides a reactive handle for subsequent cyclizations and functional group transformations necessary to build these intricate scaffolds. researchgate.netrsc.org
The reactivity of the allylic alcohol can be harnessed for various ring-forming reactions. For instance, intramolecular cyclization strategies could lead to the formation of novel fused ring systems, a common motif in many biologically active compounds. The double bond and the hydroxyl group can participate in a range of synthetic operations, including but not limited to:
Oxidative cyclizations
Ring-closing metathesis
Intramolecular Heck reactions
These potential transformations position this compound as a valuable starting material for the diversity-oriented synthesis of libraries of complex molecules for drug discovery programs. researchgate.net
Development of Novel Heterocyclic Systems Containing Quinoline and Allylic Alcohol Moieties
The synthesis of novel heterocyclic frameworks is a major focus of medicinal chemistry, as these scaffolds often confer potent biological properties. thesciencein.orgmdpi.com The compound this compound is an ideal substrate for developing new heterocyclic systems by chemically modifying its reactive allylic alcohol portion.
Several synthetic strategies can be envisioned for this purpose:
Tandem Reactions: Iridium-catalyzed tandem isomerization/cyclization processes have been used to synthesize quinolines from allylic alcohols and amino-benzyl alcohols. organic-chemistry.org A similar strategy could be adapted where the allylic alcohol of this compound is isomerized to a ketone, which then undergoes condensation to form a new fused ring.
Palladium-Catalyzed Cyclizations: Palladium catalysts are effective in promoting the oxidative cyclization of allylic alcohols with various partners to form new heterocyclic rings. rsc.org
Annulation Reactions: The development of novel organic-chemistry.orgCurrent time information in Jakarta, ID.thiazino[2,3,4-ij]quinolin-4-ium derivatives through the annulation of 8-quinolinesulfenyl chloride with unsaturated compounds demonstrates the utility of building upon the quinoline core. mdpi.com The allylic alcohol moiety in this compound provides a site for similar annulation strategies.
These methodologies allow for the creation of diverse molecular structures by combining the established quinoline pharmacophore with other heterocyclic units, a strategy known to enhance or modulate biological activity. thesciencein.orgnih.gov
Table 1: Potential Reactions for Developing Novel Heterocyclic Systems
| Reaction Type | Catalyst/Reagent Example | Potential Outcome | Reference for Analogy |
| Tandem Isomerization/Cyclization | [IrCp*Cl2]2/KOH | Fused polycyclic quinoline systems | organic-chemistry.org |
| Oxidative Cyclization | Palladium Catalyst | Novel quinoline-containing heterocycles | rsc.org |
| Annulation | Electrophilic Reagents | Fused heterocyclic salts | mdpi.com |
Role in Asymmetric Catalysis
The field of asymmetric catalysis relies heavily on the use of chiral molecules to induce stereoselectivity in chemical reactions, a critical aspect of modern pharmaceutical synthesis. youtube.com this compound can play a dual role in this field, acting as both a component of a chiral ligand and as a substrate for stereoselective transformations.
When resolved into its individual enantiomers, this compound possesses the key features of a highly effective chiral ligand. The molecule can act as a bidentate ligand, coordinating to a metal center through two distinct points: the nitrogen atom of the quinoline ring and the oxygen atom of the alcohol. This chelation creates a rigid, chiral environment around the metal, which is essential for transferring stereochemical information during a catalytic cycle.
This bidentate N,O-ligation is a common feature in many successful chiral ligands used in a variety of metal-catalyzed asymmetric reactions, including:
Asymmetric hydrogenation
Asymmetric transfer hydrogenation
Asymmetric additions to aldehydes and imines
The structural rigidity of the quinoline backbone combined with the stereocenter of the alcohol makes it a promising candidate for creating highly effective catalysts for producing enantiomerically pure compounds. google.com
The allylic alcohol functionality itself is a well-established substrate for a range of powerful asymmetric reactions. The hydroxyl group can direct the stereochemical outcome of reactions on the adjacent double bond. For example, in Sharpless asymmetric epoxidation, the hydroxyl group directs the epoxidizing agent to a specific face of the alkene, leading to high levels of enantioselectivity.
Furthermore, the quinoline ring can exert its own electronic and steric influence, potentially enhancing the stereoselectivity of reactions such as:
Asymmetric dihydroxylation
Asymmetric aminohydroxylation
Organocatalyzed additions to the double bond
The interplay between the directing effect of the alcohol and the influence of the bulky quinoline group can lead to complex and predictable stereochemical control.
Construction of Organometallic Complexes and Coordination Chemistry
The ability of quinoline derivatives to coordinate with metal ions is well-documented, forming the basis for their use in catalysis, materials science, and medicinal chemistry. rsc.org
This compound is an excellent chelating ligand for a variety of transition metals. Chelation involves the formation of two or more coordinate bonds between a single ligand and a central metal ion, resulting in a stable, cyclic structure known as a chelate ring. In this molecule, the hard nitrogen donor of the quinoline ring and the hard oxygen donor of the alcohol group can coordinate simultaneously to a metal center. nih.gov
This N,O-bidentate chelation is particularly effective with transition metals such as:
Ruthenium (Ru) rsc.org
Palladium (Pd) nih.gov
Silver (Ag) nih.gov
Nickel (Ni) nih.gov
The formation of a stable five- or six-membered chelate ring significantly enhances the stability of the resulting organometallic complex compared to coordination with monodentate ligands. The specific geometry and electronic properties of the resulting complex depend on the metal ion, its oxidation state, and the other ligands present. The η6-coordination of a quinoline arene ring to a Ruthenium (CpRu+) center has been structurally characterized, highlighting the diverse coordination modes available to the quinoline scaffold. rsc.org
Table 2: Potential Chelation Modes with Transition Metals
| Metal Ion | Potential Coordination Sites | Resulting Complex Type | Relevance |
| Ru(II) | Quinoline Nitrogen, Arene Ring | η6-Arene Complex | Catalyst, Cytotoxic Agent Models rsc.org |
| Pd(II) | Quinoline Nitrogen, Alcohol Oxygen | Square Planar N,O-Chelate | Cross-Coupling Catalysis nih.gov |
| Ag(I) | Quinoline Nitrogen, Alkene π-system | π-Complex | Lewis Acid Catalysis nih.gov |
| Ni(II) | Quinoline Nitrogen, Alcohol Oxygen | Square Planar/Octahedral N,O-Chelate | Catalysis nih.gov |
Catalytic Activity of Resulting Metal Complexes
The catalytic potential of metal complexes is intrinsically linked to the nature of the ligand and the metal center. In the case of this compound, the presence of a nitrogen atom within the quinoline ring and the hydroxyl group of the propenol side chain provides two potential coordination sites for metal ions. This chelation can lead to the formation of stable metal complexes with well-defined geometries, a crucial factor for effective catalysis.
Research into quinoline-based metal complexes has revealed their utility in several key areas of catalysis:
Oxidation Reactions: Copper complexes of various quinoline derivatives have been shown to exhibit significant catecholase activity, catalyzing the oxidation of catechol to o-quinone. scilit.commdpi.com The catalytic efficiency in these systems is influenced by both the structure of the quinoline ligand and the counter-ion of the copper salt used. scilit.commdpi.com This suggests that metal complexes of this compound could potentially be explored as catalysts for similar oxidation reactions.
Reduction Reactions: Transition metal complexes, particularly those of ruthenium, featuring benzo[h]quinoline (B1196314) ligands have proven to be highly active catalysts for the reduction of ketones and aldehydes to their corresponding alcohols via hydrogen transfer and hydrogenation reactions. This indicates a potential application for complexes of this compound in stereoselective reduction processes, a cornerstone of modern synthetic chemistry.
Coupling Reactions: Palladium-catalyzed reactions are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. While some research focuses on the synthesis of quinolines themselves using palladium catalysts, rsc.orgresearchgate.net the broader field of quinoline-ligated palladium complexes is vast. These complexes are instrumental in well-established cross-coupling reactions, and it is conceivable that a palladium complex of this compound could exhibit catalytic activity in reactions such as Suzuki, Heck, or Sonogashira couplings.
Asymmetric Catalysis: The introduction of a chiral center, such as the hydroxyl-bearing carbon in this compound, opens the door to asymmetric catalysis. Chiral quinoline-containing ligands are highly sought after for their ability to induce enantioselectivity in a multitude of reactions. researchgate.net Metal complexes incorporating such chiral ligands can provide a chiral environment around the metal center, influencing the stereochemical outcome of the catalyzed reaction. This is a particularly valuable application in the synthesis of pharmaceuticals and other biologically active molecules.
Synthesis and Reactivity of Analogues and Derivatives of 1 Quinolin 2 Yl Prop 2 En 1 Ol
Structural Modifications at the Quinoline (B57606) Moiety
The quinoline ring is a versatile scaffold that can be modified at either the benzene (B151609) or the pyridine (B92270) portion of the bicyclic system.
Introduction of Substituents on the Benzene Ring
The introduction of various functional groups onto the benzene ring of the quinoline system can significantly influence the electronic properties and biological activity of the resulting molecules. A common strategy to achieve this is through the use of substituted anilines or isatins in established quinoline synthesis protocols. For instance, the Pfitzinger reaction, which involves the condensation of an isatin (B1672199) derivative with a carbonyl compound, can be employed to generate quinoline-4-carboxylic acids with substituents at the 6-position (corresponding to the 5-position of the isatin). These can then be further elaborated. nih.gov
A general synthetic route to analogous 6-substituted quinoline derivatives starts with 5-substituted isatins. These are reacted with pyruvic acid in the presence of potassium hydroxide (B78521) to form 6-substituted quinoline-2,4-dicarboxylic acids. Selective decarboxylation of these intermediates yields 6-substituted-quinoline-4-carboxylic acids, which can be converted to the corresponding amides and subsequently to ketones via a Grignard reaction. Further reactions can then be used to construct the desired side chain. nih.gov While this example builds a propan-2-ol side chain at the 4-position, the principle of using substituted isatins is a valid and established method for producing derivatives with various substituents on the benzene ring of the quinoline core. nih.gov
Common substituents that have been introduced at the 6-position include halogens (fluoro, chloro, bromo), which are valuable for their ability to modulate electronic properties and serve as handles for further cross-coupling reactions. nih.gov
Table 1: Examples of 6-Substituted Quinoline Precursors
| Substituent at C-6 | Precursor Compound |
|---|---|
| -H | Isatin |
| -Br | 5-Bromoisatin |
| -Cl | 5-Chloroisatin |
This table illustrates precursor compounds used in the synthesis of 6-substituted quinolines, based on the Pfitzinger reaction methodology. nih.gov
Modifications to the Pyridine Ring Nitrogen
The nitrogen atom in the pyridine ring of the quinoline moiety is a key site for modification, offering a route to quinoline N-oxides and quinolinium salts. These modifications alter the reactivity of the quinoline ring, particularly at the C2 and C8 positions.
Quinoline N-Oxides: Oxidation of the quinoline nitrogen to an N-oxide activates the heterocyclic ring, facilitating C-H functionalization reactions that are otherwise difficult to achieve. nih.govnih.gov For example, the C2 position of quinoline N-oxide can be selectively functionalized. A metal-free deoxygenative C2-heteroarylation has been developed using N-sulfonyl-1,2,3-triazoles, providing a route to α-triazolylquinolines in high yields. nih.gov The reaction is proposed to proceed via nucleophilic attack of the N-oxide on the sulfonyl group, followed by attack of the resulting triazolyl anion at the C2 position. nih.gov Furthermore, rhodium-catalyzed C2-alkylation of quinoline N-oxide has been achieved, demonstrating the versatility of this intermediate for C-C bond formation. nih.gov
Quinolinium Salts: Alkylation of the quinoline nitrogen leads to the formation of quinolinium salts. These salts are highly reactive and serve as precursors for a variety of fused heterocyclic systems. researchgate.netnih.gov For example, N-alkyl quinolinium salts can undergo [3+2] cycloaddition reactions with alkenes to form complex polycyclic structures. researchgate.net The synthesis of quinolinium iodide salts has also been explored, with these compounds showing potential as anticancer and antibacterial agents. nih.gov The reaction of 2-chloromethylquinoline with pyridine can generate a pyridinium (B92312) salt, which can then be converted to a pyridinium ylide. This ylide can undergo a 1,3-dipolar cycloaddition with dipolarophiles like methyl propiolate to form novel quinoline-indolizine hybrids. researchgate.net
Modifications at the Prop-2-en-1-ol Side Chain
The reactivity of the prop-2-en-1-ol side chain allows for numerous structural modifications, including changes to the substituents on the double bond and alterations to the carbon chain itself.
Alterations to the Alkene Substituents
The double bond in the prop-2-en-1-ol side chain is a site for various chemical transformations. Methods for the synthesis of geometrically defined di- and trisubstituted olefins are crucial in organic synthesis. nih.gov While direct examples starting from 1-(quinolin-2-yl)prop-2-en-1-ol are not prevalent in the literature, general methodologies for the conversion of allylic alcohols to substituted alkenes are applicable. A stereoselective method for converting allylic alcohols to (Z)-trisubstituted alkenes has been reported, which is complementary to the Claisen rearrangement that typically yields (E)-isomers. nih.gov Another approach involves the ruthenium-catalyzed 1,4-hydrogenation of dienol acetates derived from (E)-enals to produce (Z)-trisubstituted allylic acetates, which can then be hydrolyzed to the corresponding alcohols. nih.gov These methods could potentially be applied to derivatives of this compound to introduce substituents at the C2 or C3 positions of the propenol side chain, thereby creating more complex and sterically defined analogues.
Changes in the Alkane Chain Length or Branching
The length and branching of the carbon chain can be altered by modifying the synthetic strategy. The synthesis of this compound itself can be achieved via the reaction of quinoline-2-carboxaldehyde with a vinyl Grignard reagent. To synthesize analogues with a longer chain, such as 1-(quinolin-2-yl)but-2-en-1-ol, one could employ a different organometallic reagent, such as propenylmagnesium bromide.
Table 2: Hypothetical Synthesis of Side-Chain-Modified Analogues
| Target Compound | Reagents for Grignard Reaction |
|---|---|
| This compound | Quinoline-2-carboxaldehyde + Vinylmagnesium bromide |
| 1-(Quinolin-2-yl)but-2-en-1-ol | Quinoline-2-carboxaldehyde + Propenylmagnesium bromide |
This table outlines a plausible synthetic approach to analogues with modified side chains using the Grignard reaction.
Synthesis of Pyranoquinoline Ring Systems
The intramolecular cyclization of suitably functionalized quinoline derivatives provides a powerful method for the construction of fused ring systems, such as pyranoquinolines. While not always starting directly from this compound, many syntheses of pyrano[3,2-c]quinolines utilize precursors that are structurally related or could be derived from it. For example, the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with various propargylic alcohols in the presence of an acid catalyst can lead to the formation of pyrano[3,2-c]quinolone derivatives. nih.gov This reaction proceeds through a tandem Friedel-Crafts-type allenylation followed by a 6-endo-dig cyclization. nih.gov
Another approach involves the Povarov reaction, which is a three-component reaction that can be used to synthesize pyrano[3,2-c]-tetrahydroquinolines using a Lewis acid catalyst like Al(OTf)3. researchgate.net Furthermore, cyclocondensation of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes with monosubstituted acetic acids can yield 2H-pyrano[3,2-c]quinolin-2-ones. researchgate.net These examples highlight the diverse strategies available for constructing the pyranoquinoline core, a scaffold of significant interest in medicinal chemistry.
Compound Names
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-(Quinolin-2-yl)but-2-en-1-ol |
| 1-(Quinolin-2-yl)-2-methylprop-2-en-1-ol |
| 2-(6-Substituted quinolin-4-yl)-1-alkoxypropan-2-ol |
| 2H-Pyrano[3,2-c]quinolin-2-one |
| 4-Hydroxy-1-methylquinolin-2(1H)-one |
| 5-Bromoisatin |
| 5-Chloroisatin |
| 5-Fluoroisatin |
| 6-Substituted quinoline-2,4-dicarboxylic acid |
| 6-Substituted-quinoline-4-carboxylic acid |
| Al(OTf)3 |
| Isatin |
| Methyl propiolate |
| Propenylmagnesium bromide |
| Pyrano[3,2-c]-tetrahydroquinoline |
| Pyrano[3,2-c]quinolone |
| Pyruvic acid |
| Quinoline N-oxide |
| Quinoline-2-carboxaldehyde |
| Quinolinium iodide |
Impact of Structural Changes on Reactivity and Selectivity
The strategic placement of substituents on the quinoline nucleus and modifications of the propenol side chain of this compound analogues play a pivotal role in directing the course of their reactions. These structural alterations can have a profound impact on both the reactivity of the molecule and the stereochemical and regiochemical outcome of the transformations.
Influence of Substituents on the Quinoline Ring
The electronic nature of substituents on the quinoline ring can modulate the reactivity of the allylic alcohol moiety. Electron-donating groups (EDGs) on the quinoline ring can increase the electron density of the heterocyclic system, which can, in turn, affect the reactivity of the side chain. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density, influencing the susceptibility of the molecule to nucleophilic or electrophilic attack.
For instance, in the context of asymmetric allylation of aldehydes catalyzed by chiral N-oxides, the electronic properties of the aldehyde have been shown to have a significant impact on enantioselectivity. A study on the allylation of aromatic aldehydes catalyzed by a chiral isoquinoline (B145761) N-oxide, QUINOX, demonstrated a dramatic difference in enantiomeric excess (ee) depending on the substituent on the benzaldehyde. While p-(trifluoromethyl)benzaldehyde, an electron-poor aldehyde, yielded the corresponding homoallylic alcohol with 96% ee, the electron-rich p-methoxybenzaldehyde gave the product with only 16% ee. researchgate.net This highlights the sensitivity of the reaction's stereochemical outcome to the electronic environment, a principle that can be extrapolated to the influence of substituents on the quinoline ring of this compound in similar reactions.
Furthermore, the position of the substituent on the quinoline ring is crucial. For example, in the synthesis of symmetrically substituted 3,3-dibenzyl-4-hydroxy-3,4-dihydro-1H-quinolin-2-ones, the presence of a chloro group at the 6-position of the quinoline ring was found to enhance antibacterial activity. acs.org While this relates to biological activity, it underscores the importance of substituent placement in modulating the properties of the quinoline scaffold, which can translate to chemical reactivity.
Modifications of the Allylic Alcohol Side Chain
Alterations to the prop-2-en-1-ol side chain, such as the introduction of substituents or changes in its stereochemistry, can directly impact the selectivity of reactions. The hydroxyl group of the allylic alcohol can act as a directing group in many metal-catalyzed reactions, and its steric and electronic environment is critical.
In iridium-catalyzed enantioselective allylic alkylation of racemic allylic alcohols, the nature of the alcohol substrate is a key determinant of the reaction's success. nih.gov While this study does not specifically use this compound, the principles are broadly applicable. The steric bulk and electronic nature of the groups attached to the carbinol carbon and the double bond can influence the approach of the catalyst and the nucleophile, thereby controlling the stereoselectivity of the C-C bond formation.
Moreover, in the context of synthesizing quinolines from allylic alcohols, the substitution pattern of the allylic alcohol determines the structure of the final quinoline product. Secondary allylic alcohols have been shown to afford differently substituted quinoline derivatives compared to primary allylic alcohols in an iridium-catalyzed tandem isomerization/cyclization reaction. organic-chemistry.org This demonstrates that even the degree of substitution on the alcohol-bearing carbon of the side chain can fundamentally alter the reaction pathway and the resulting product.
The following table summarizes the potential impact of structural changes on the reactivity and selectivity of this compound analogues based on related systems.
| Structural Modification | Potential Impact on Reactivity | Potential Impact on Selectivity |
| Quinoline Ring Substituents | ||
| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | May increase the rate of electrophilic attack on the quinoline ring. May influence the Lewis basicity of the nitrogen atom. | Can alter the enantioselectivity in asymmetric catalysis by modifying catalyst-substrate interactions. |
| Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, -Cl) | May decrease the rate of electrophilic attack. May increase the acidity of N-H in corresponding quinolinones. | Can enhance enantioselectivity in certain asymmetric reactions by creating more defined electronic interactions. researchgate.net |
| Sterically Bulky Groups | May hinder the approach of reagents to the quinoline ring or the side chain, decreasing reaction rates. | Can lead to higher stereoselectivity by creating a more defined steric environment around the reactive center. |
| Allylic Alcohol Side Chain Modifications | ||
| Substitution on the double bond | Can influence the rate and regioselectivity of addition reactions to the double bond. | Can dictate the stereochemical outcome of reactions such as epoxidation or dihydroxylation. |
| Substitution at the carbinol carbon | Affects the steric hindrance around the hydroxyl group, potentially influencing the rate of reactions involving this group. | Crucial for determining the stereoselectivity in asymmetric reactions where the alcohol is a prochiral center. |
| Derivatization of the hydroxyl group (e.g., ether, ester) | Changes the nature of the directing group, which can alter reaction pathways in metal-catalyzed processes. | Can be used to control stereoselectivity by introducing chiral auxiliaries. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
